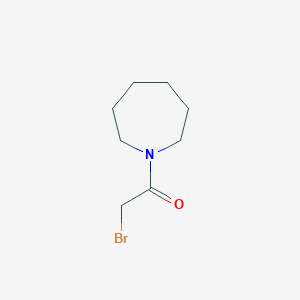

1-(Azepan-1-yl)-2-bromoethanone

Overview

Description

1-(Azepan-1-yl)-2-bromoethanone (CAS: 1005629-30-0) is a brominated ketone featuring a seven-membered azepane ring attached to a bromoacetyl group. Its molecular formula is C₁₅H₂₀N₃OF₂Br, with a molecular weight of 376.24 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. Its azepane ring confers unique steric and electronic properties, influencing reactivity in nucleophilic substitution and cross-coupling reactions. Applications include its role in synthesizing hybrid molecules for optoelectronics and pharmaceuticals .

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2-bromoethanone typically involves the reaction of azepane with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2-bromoethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield azepane and bromoacetic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-yl)-2-bromoethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-bromoethanone involves its interaction with biological molecules. The bromoethanone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The specific molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Properties of 1-(Azepan-1-yl)-2-bromoethanone and Analogues

Reactivity and Functional Group Transformations

- Azepane vs. Azetidine : The larger azepane ring reduces steric hindrance compared to azetidine, enabling smoother nucleophilic displacements. Azetidine’s ring strain accelerates reactions but may limit substrate compatibility .

- Aromatic vs. Aliphatic Systems: Benzofuran and benzothiophene derivatives exhibit electrophilic aromatic substitution (e.g., iodination, nitration), while aliphatic analogues like this compound favor alkylation or amination .

- Amino Group Effects: 1-(2-Aminophenyl)-2-bromoethanone’s NH₂ group facilitates intramolecular cyclization or Schiff base formation, absent in non-aminated analogues .

Biological Activity

1-(Azepan-1-yl)-2-bromoethanone is an organic compound characterized by its azepane ring and bromoethanone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₃O, with a molecular weight of approximately 218.06 g/mol. The presence of the bromo group enhances its reactivity, making it a suitable candidate for various chemical transformations and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanism of action and therapeutic potential.

Neurological Effects

There is ongoing research into the compound's effects on the central nervous system. It is hypothesized that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit enzymatic functions and disrupt cellular processes, leading to various biological effects. The specific molecular targets are still under investigation, but they may include:

- Enzymatic Inhibition : The bromoethanone moiety can react with thiol groups in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing signal transmission within the brain.

Research Findings

Several studies have explored the biological activities of this compound:

Case Studies

A notable case study involved testing the compound against specific cancer cell lines. Results indicated that it exhibited a dose-dependent inhibition of cell growth, particularly in leukemia cells, suggesting a promising avenue for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Azepan-1-yl)-2-bromoethanone?

- Methodology : The compound is typically synthesized via bromination of a precursor ketone. For example, bromine can be added to 1-(azepan-1-yl)ethanone in a mixed solvent system (e.g., dioxane/ether) under controlled temperatures (20–30°C), followed by reflux in ethanol to stabilize the product . Alternative methods include nucleophilic substitution reactions using azepane and bromoacetyl intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify the azepane ring protons (δ 1.5–2.5 ppm) and the bromoethanone carbonyl (δ 190–210 ppm).

- X-ray crystallography : Determines crystal structure parameters (e.g., space group P21/n, unit cell dimensions a = 12.4815 Å, b = 4.7207 Å) .

- IR : Confirms C=O stretching (~1700 cm) and C-Br bonds (~600 cm).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodology : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystal packing. Cross-validate using:

- DFT calculations : Compare computed spectra (e.g., PubChem’s InChI-derived models) with experimental results .

- Dynamic NMR : Detect conformational changes in the azepane ring under variable temperatures .

Q. What strategies optimize reaction yields in the synthesis of derivatives of this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) and improves regioselectivity in heterocyclic couplings .

- Catalysis : Use Pd/Cu systems for cross-coupling reactions with arylboronic acids .

Q. How does the crystal structure of this compound influence its reactivity?

- Methodology : The compound’s monoclinic crystal system (Z = 4, density 1.798 Mg/m) affects steric accessibility of the bromine atom. Hydrogen bonding between the carbonyl and azepane NH groups may stabilize intermediates in substitution reactions.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Enzyme inhibition : Kinetic assays (e.g., IC determination) against kinases or proteases using fluorogenic substrates .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Q. Data Analysis & Experimental Design

Q. How should researchers address variability in biological activity data across studies?

- Methodology :

- Standardized protocols : Use consistent cell lines (e.g., ATCC-certified) and assay conditions (e.g., 48 h incubation) .

- Dose-response curves : Generate EC values with ≥3 replicates to quantify potency variations.

Q. What computational tools predict the stability of this compound in aqueous solutions?

- Methodology :

- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the bromoethanone group.

- HPLC-MS : Monitor degradation products under physiological pH (e.g., 7.4) .

Q. Advanced Methodological Challenges

Q. How can polymorphic forms of this compound impact drug development?

- Methodology :

- Crystallization screening : Test solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.

- DSC/TGA : Compare thermal stability of polymorphs (melting points, decomposition profiles) .

Q. What structural modifications enhance the selectivity of this compound for target enzymes?

Properties

IUPAC Name |

1-(azepan-1-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXLCSLXNMZTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343118 | |

| Record name | AG-H-01961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75726-94-2 | |

| Record name | AG-H-01961 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.